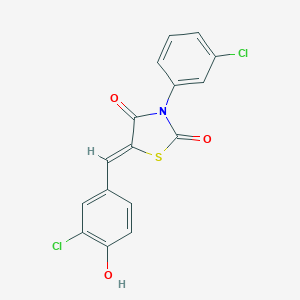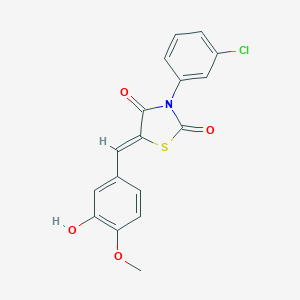![molecular formula C15H11BrN2O4S B301271 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)
1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD0705 is a synthetic compound that belongs to the class of thioxodihydro-pyrimidinediones. It was first identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins that play a crucial role in the regulation of gene expression. BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular disorders. Therefore, the discovery of BRD0705 has opened up new avenues for the development of novel therapeutics for these diseases.
Wirkmechanismus
BRD0705 exerts its pharmacological effects by inhibiting the bromodomain activity of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The bromodomain is a conserved protein domain that recognizes and binds to acetylated lysine residues on histone proteins, thereby regulating gene expression. 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione contains two bromodomains that are critical for its function. By inhibiting the bromodomain activity of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, BRD0705 disrupts the interaction between 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and acetylated histones, leading to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a range of biochemical and physiological effects. In cancer cells, BRD0705 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BRD0705 has been shown to inhibit the migration and invasion of cancer cells, which are critical for the metastatic spread of cancer. In non-cancer cells, BRD0705 has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Furthermore, BRD0705 has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BRD0705 is its high potency and selectivity for 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This makes it an ideal tool for studying the biological functions of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its role in disease. In addition, BRD0705 has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of BRD0705 is its low aqueous solubility, which can make it difficult to formulate for in vivo studies. Furthermore, the long-term effects of BRD0705 on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development of BRD0705 as a therapeutic agent. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. In addition, the development of more potent and selective inhibitors of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could lead to the development of more effective cancer therapies. Furthermore, the application of BRD0705 in other diseases, such as inflammation and cardiovascular disorders, warrants further investigation. Finally, the development of novel drug delivery systems that improve the solubility and bioavailability of BRD0705 could enhance its therapeutic potential.
In conclusion, BRD0705 is a promising small molecule inhibitor that has shown potential for the development of novel therapeutics for cancer, inflammation, and cardiovascular disorders. Its high potency and selectivity for 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione make it an ideal tool for studying the biological functions of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its role in disease. However, further studies are needed to evaluate its safety and efficacy in vivo and to explore its potential in other disease areas.
Synthesemethoden
The synthesis of BRD0705 involves a multistep process that starts with the reaction of 6-bromo-1,3-benzodioxole with allyl isothiocyanate to produce 6-bromo-1,3-benzodioxole-5-allylthiocarbamate. This compound is then reacted with ethyl cyanoacetate to form 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of various cancer cells, including leukemia, lymphoma, and solid tumors. BRD0705 exerts its anti-cancer effects by targeting 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, which regulates the expression of genes involved in cell growth, survival, and differentiation. In addition to its anti-cancer activity, BRD0705 has also been shown to have anti-inflammatory and cardioprotective effects.
Eigenschaften
Produktname |
1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Molekularformel |
C15H11BrN2O4S |
Molekulargewicht |
395.2 g/mol |
IUPAC-Name |
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H11BrN2O4S/c1-2-3-18-14(20)9(13(19)17-15(18)23)4-8-5-11-12(6-10(8)16)22-7-21-11/h2,4-6H,1,3,7H2,(H,17,19,23)/b9-4+ |
InChI-Schlüssel |
HNAUBMBVHGGRJT-RUDMXATFSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)NC1=S |
SMILES |
C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=S |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)
![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)

![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)


![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
